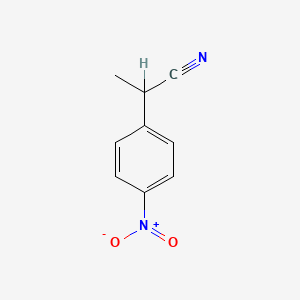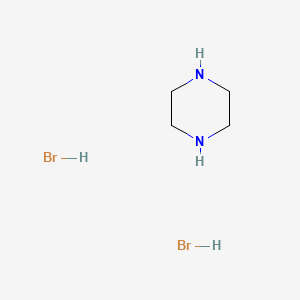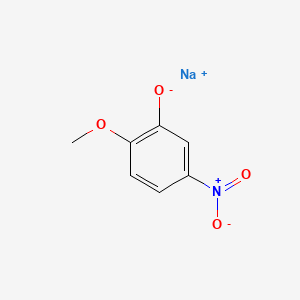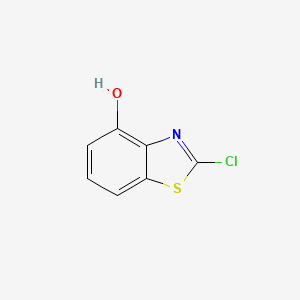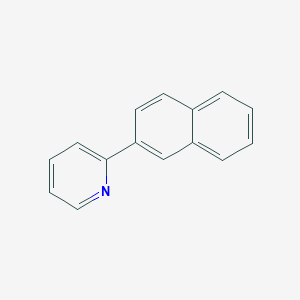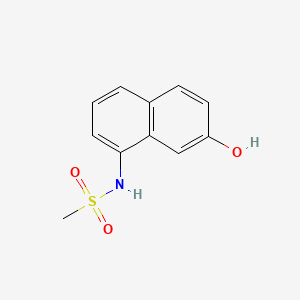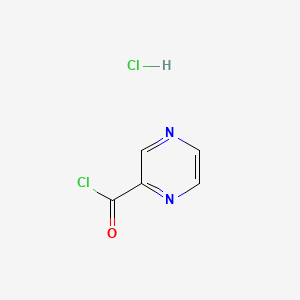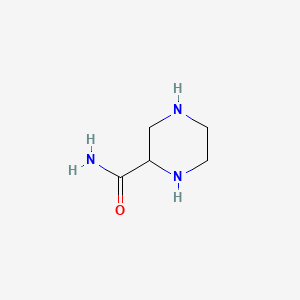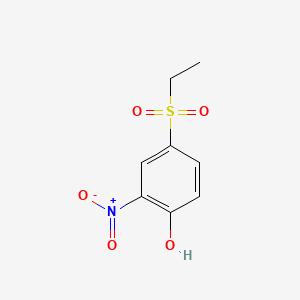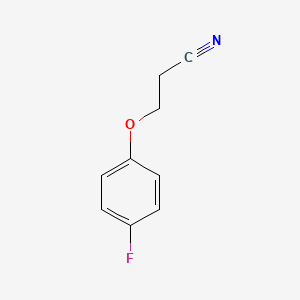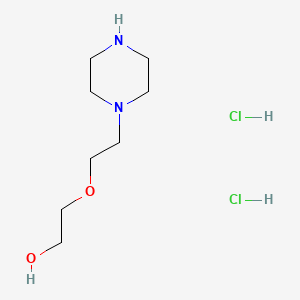![molecular formula C16H19NO2 B1305017 4-[(3-羟基丙氨基)-苯甲基]-苯酚 CAS No. 626214-22-0](/img/structure/B1305017.png)
4-[(3-羟基丙氨基)-苯甲基]-苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol" is not directly mentioned in the provided papers. However, the papers discuss various phenolic compounds and their synthesis, properties, and reactions, which can provide insights into the analysis of similar compounds. Phenolic compounds are known for their diverse chemical behavior and applications in various fields, including materials science and pharmaceuticals 910.
Synthesis Analysis
The synthesis of phenolic compounds often involves condensation reactions, as seen in the formation of Schiff base derivatives . For example, the synthesis of 4-[(4-phenylazo-phenyimino)-methyl]-phenol (4-PPMP) and similar compounds typically involves the reaction of an amine with an aldehyde or ketone to form an imine linkage . The synthesis process can be influenced by various factors, including the choice of solvents and catalysts, as well as reaction conditions like temperature and pH .
Molecular Structure Analysis
The molecular structure of phenolic compounds is characterized using spectroscopic methods such as UV-Vis, FT-IR, and NMR spectroscopy . These techniques provide information about the functional groups present, the molecular geometry, and the electronic structure of the compounds. Density functional theory (DFT) calculations are also employed to predict and analyze the molecular structure and properties .
Chemical Reactions Analysis
Phenolic compounds can undergo a variety of chemical reactions, including oxidative polymerization , oxidation to form phenoxyl radicals , and benzannulation reactions to form biaryl structures . The reactivity of these compounds is influenced by their molecular structure, with the presence of substituents like nitro groups or methoxy groups affecting their behavior in reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenolic compounds, such as solubility, melting point, and molecular weight, are determined through experimental studies . These properties are crucial for understanding the compound's behavior in different environments and for potential applications. For instance, the solubility of a polymer derived from 4-PPMP in various solvents was studied, which is important for its practical use . The optical band gaps of phenolic compounds are also of interest for their potential applications in electronic devices .
科学研究应用
酚类化合物对疾病预防和健康促进的作用
绿原酸 (CGA) 等酚酸展示了广泛的治疗作用,包括抗氧化、抗菌、保肝、保护心脏、抗炎、解热、神经保护、抗肥胖、抗病毒、抗微生物、抗高血压活性等等。特别是 CGA,已被证明可以调节脂质代谢和葡萄糖稳态,为肝脂肪变性、心血管疾病、糖尿病和肥胖提供潜在的治疗方案。CGA 的综合药理作用表明其作为天然食品添加剂的实际应用潜力,替代合成抗生素以降低药费 (Naveed et al., 2018)。
抗菌和抗氧化活性
丁基羟基茴香醚 (BHA)、丁基羟基甲苯 (BHT) 和单叔丁基氢醌 (TBHQ) 等酚类抗氧化剂的抗菌活性突出了它们在食品安全中的重要性。这些化合物因其酚类性质而受到阻碍,对包括细菌、霉菌和酵母在内的多种微生物表现出不同的功效。由于其潜在的不良影响,它们在食品中的使用受到监管,但它们防止食品腐败的能力是显着的。分子上的羟基、脂溶性和位阻程度是影响其抗菌活性的关键因素 (Raccach, 1984)。
用于化妆品应用的生物活性化合物
羟基肉桂酸及其衍生物因其作为化妆品成分的多功能特性而受到认可。这些化合物表现出抗氧化、抗胶原酶、抗炎、抗菌、抗酪氨酸酶活性以及紫外线防护作用。这些特性使其适用于化妆品配方中的抗衰老和抗炎剂、防腐剂和色素沉着矫正成分。尽管具有潜力,但挑战仍然在于提高它们的稳定性和生物利用度,以便有效地局部应用 (Taofiq et al., 2017)。
酚类抗氧化剂的环境和健康角度
合成酚类抗氧化剂 (SPA),如 BHT 和 DBP,在环境中的出现和人类接触引起了对其潜在毒性的担忧。在各种环境基质和人体组织中检测到的这些化合物可能表现出肝毒性、内分泌干扰作用和致癌潜力。SPA 的转化产物可能比其母体化合物具有更大的毒性,这强调了未来研究对毒性和环境影响较低的新型 SPA 的必要性 (Liu & Mabury, 2020)。
属性
IUPAC Name |
4-[(3-hydroxypropylamino)-phenylmethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-12-4-11-17-16(13-5-2-1-3-6-13)14-7-9-15(19)10-8-14/h1-3,5-10,16-19H,4,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAGXGNWPVUXFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)NCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

